(3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone
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Overview
Description
(3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone is a heterocyclic compound that features a piperazine ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Methylation: The piperazine ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction where the piperazine derivative reacts with a pyridine derivative containing a leaving group such as a halide.
Formation of the Methanone Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines, thiols, or alkoxides, solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine or pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The binding of the compound to its targets can lead to the activation or inhibition of biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
(3,5-Dimethylpiperazin-1-yl)-quinolin-2-ylmethanone: Similar structure but with a quinoline ring instead of a pyridine ring.
(3,5-Dimethylpiperazin-1-yl)-benzylmethanone: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness:
Structural Differences: The presence of the pyridine ring in (3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone imparts unique electronic and steric properties compared to its analogs.
Chemical Properties: The compound exhibits distinct reactivity patterns due to the electron-withdrawing nature of the pyridine ring, influencing its behavior in chemical reactions.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3,5-dimethylpiperazin-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c1-9-7-15(8-10(2)14-9)12(16)11-5-3-4-6-13-11/h3-6,9-10,14H,7-8H2,1-2H3 |
InChI Key |
QJCMMGSFESYTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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